molecular formula C18H28N2O4 B2969282 (R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 2007916-37-0

(R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No. B2969282
CAS RN: 2007916-37-0
M. Wt: 336.432
InChI Key: XQGGDDKJDXCGBU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound that is widely used in scientific research. It is a chiral building block that is used in the synthesis of various biologically active molecules.

Scientific Research Applications

Enantioselective Synthesis

This compound plays a crucial role in enantioselective synthesis processes. For instance, its derivatives are used in the stereoselective alkylation of amino acids, where it serves as a building block for creating enantiomerically pure compounds. This application is crucial for developing pharmaceuticals where the chirality of the drug molecule can significantly impact its efficacy and safety (Estermann & Seebach, 1988).

Renin Inhibitors

Researchers have utilized this compound in the design and synthesis of renin inhibitors, which are essential in managing hypertension. It acts as an intermediate in preparing angiotensinogen analogs, demonstrating the compound's value in creating potent inhibitors of human plasma renin. This is particularly relevant in designing new therapeutic agents for cardiovascular diseases (Thaisrivongs et al., 1987).

Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis, providing a pathway to synthesize unsaturated β-amino acid derivatives. This is significant in the field of organic chemistry, where the creation of chiral molecules with high selectivity is a fundamental challenge. Its application in this area underscores its utility in synthesizing biologically active compounds with specific stereochemical configurations (Davies et al., 1997).

Peptide Mimetics

This compound and its analogs are used in the synthesis of peptide mimetics, which are molecules designed to mimic the biological activity of peptides. These mimetics have vast applications in drug development, offering the potential for creating new therapeutic agents with improved stability, bioavailability, and targeted activity. The synthesis of hydroxyethylene dipeptide isosteres, for example, showcases the application of this compound in developing inhibitors for specific proteins (Nadin et al., 2001).

properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)20-18(4,5)14(15(21)23-6)19-12-13-10-8-7-9-11-13/h7-11,14,19H,12H2,1-6H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGGDDKJDXCGBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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